2-(Trifluoromethyl)pyrimidin-4-ol
Overview
Description
2-(Trifluoromethyl)pyrimidin-4-ol is a pyrimidine derivative . It is a heteroaromatic compound . The molecular formula of 2-(Trifluoromethyl)pyrimidin-4-ol is C5H3F3N2O .
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)pyrimidin-4-ol and its derivatives has been reported in several studies . For instance, some new pyrimidine derivatives have been synthesized by electrochemical oxidation of catechol in the existence of 2-mercapto-6-(trifluoromethyl) pyrimidine-4-ol as a nucleophile in aqueous solution using Cyclic Voltammetric and Controlled Potential Coulometry .Chemical Reactions Analysis
The chemical reactions involving 2-(Trifluoromethyl)pyrimidin-4-ol have been studied . For example, new pyrimidine derivatives have been synthesized by electrochemical oxidation of catechol in the existence of 2-mercapto-6-(trifluoromethyl) pyrimidine-4-ol as a nucleophile .Scientific Research Applications
Synthesis of Analogues and Derivatives :
- The compound is used in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid. These compounds, obtained via a Michael-like 1,4-conjugate hydrocyanation, have applications in enantioselective synthesis and might exhibit unique biological activities due to the presence of the trifluoromethyl group (Sukach et al., 2015).
- It's also used in synthesizing biologically relevant 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-ones, which are metabolically stable and could have potential applications in drug design and development (Harriman et al., 2003).
Pharmaceutical and Medicinal Applications :
- A structure-activity relationship study of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors, revealed the critical nature of the pyrimidine ring for activity. These compounds might be used to modulate these important inflammatory pathways (Palanki et al., 2000).
- Novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives were synthesized and showed significant anti-inflammatory and analgesic activities. The nature of the substituent played a major role in these activities, indicating the potential for developing new therapeutic agents (Muralidharan et al., 2019).
Chemical Properties and Interactions :
- Research into the control of regio- and enantioselectivity in the asymmetric organocatalytic addition of acetone to 4-(Trifluoromethyl)pyrimidin-2(1H)-ones provided insights into the chemical behavior and potential for creating enantioselective compounds, which is valuable in the development of chiral drugs (Sukach et al., 2014).
Antitumor and Antimicrobial Activities :
- Synthesized 2-amino-6-trifluoromethyl-3H-pyrimidin-4-one derivatives were evaluated for cytotoxic activity against cancer cell lines, indicating potential as cancer therapeutics (Nagender et al., 2013).
- A series of 2-H/methyl-3-phenyl-5-alkyl/aryl/heteroaryl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines were synthesized and showed promising anti-inflammatory and antimicrobial activities, highlighting their potential in treating infections and inflammation-related disorders (Aggarwal et al., 2014).
properties
IUPAC Name |
2-(trifluoromethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)4-9-2-1-3(11)10-4/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCVDVCPQWFGAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287946 | |
Record name | 2-(trifluoromethyl)pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)pyrimidin-4-ol | |
CAS RN |
1546-80-1 | |
Record name | 1546-80-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(trifluoromethyl)pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Trifluoromethyl-pyrimidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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